molecular formula C10H11NO2 B1348795 1-Methyl-2-(2-nitroprop-1-enyl)benzene CAS No. 103205-27-2

1-Methyl-2-(2-nitroprop-1-enyl)benzene

Cat. No.: B1348795
CAS No.: 103205-27-2
M. Wt: 177.2 g/mol
InChI Key: UGRWKHJLICNPPQ-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzene, characterized by the presence of a nitro group and a methyl group attached to the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(2-nitroprop-1-enyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: LAH, sodium borohydride, palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Reduction: 1-Methyl-2-(2-aminoprop-1-en-1-yl)benzene.

    Oxidation: 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-2-(2-nitroprop-1-enyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-nitroprop-1-enyl)benzene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s reactivity is influenced by the electronic properties of the benzene ring and the substituents attached to it .

Comparison with Similar Compounds

1-Methyl-2-(2-nitroprop-1-enyl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-methyl-2-(2-nitroprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRWKHJLICNPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340183
Record name 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103205-27-2
Record name 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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